molecular formula C18H30N4 B11796286 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine

Katalognummer: B11796286
Molekulargewicht: 302.5 g/mol
InChI-Schlüssel: VGBDJSYSOXRUHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a piperazine ring, making it a valuable molecule for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling with piperazine. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine has diverse scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine
  • 2-amino-4-(1-piperidine)pyridine derivatives

Uniqueness

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine is unique due to its specific combination of piperidine, pyridine, and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C18H30N4

Molekulargewicht

302.5 g/mol

IUPAC-Name

1-methyl-4-[3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C18H30N4/c1-15(2)22-10-5-4-8-17(22)16-7-6-9-19-18(16)21-13-11-20(3)12-14-21/h6-7,9,15,17H,4-5,8,10-14H2,1-3H3

InChI-Schlüssel

VGBDJSYSOXRUHZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.